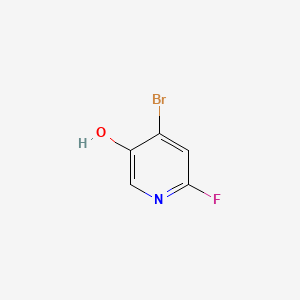

4-Bromo-6-fluoropyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

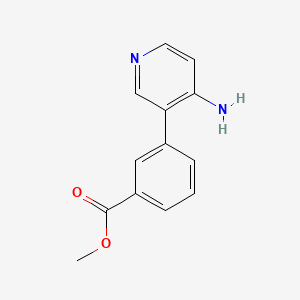

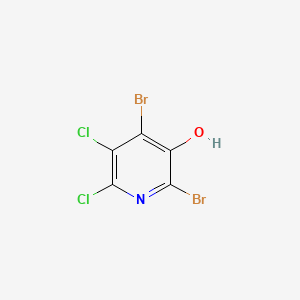

“4-Bromo-6-fluoropyridin-3-ol” is a type of organic compound known as a halopyridine, which is a pyridine ring that has one or more halogen atoms attached to it . It’s important to note that the properties of “4-Bromo-6-fluoropyridin-3-ol” can vary based on the position and number of halogen atoms .

Synthesis Analysis

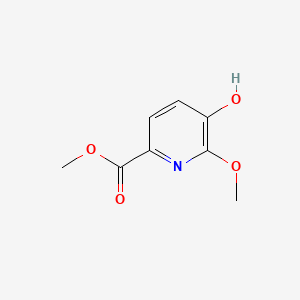

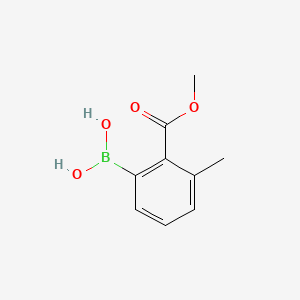

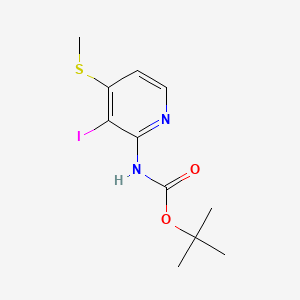

The synthesis of fluorinated pyridines, such as “4-Bromo-6-fluoropyridin-3-ol”, often involves the use of strong electron-withdrawing substituents in the aromatic ring . Fluoropyridines are usually less reactive than their chlorinated and brominated analogues, and their selective synthesis remains a challenging problem .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-fluoropyridin-3-ol” would consist of a pyridine ring with a bromine atom at the 4th position, a fluorine atom at the 6th position, and a hydroxyl group at the 3rd position .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-6-fluoropyridin-3-ol” would likely be influenced by the presence of the halogen atoms and the hydroxyl group. The halogen atoms are electron-withdrawing, which can affect the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-fluoropyridin-3-ol” would be influenced by the presence of the halogen atoms and the hydroxyl group. For instance, the compound would likely have a relatively high molecular weight due to the presence of the bromine atom .Scientific Research Applications

Synthesis and Evaluation in Medical Imaging

One potential application of 4-Bromo-6-fluoropyridin-3-ol could be in the synthesis of radiolabeled compounds for medical imaging. For example, studies on the synthesis and tumor uptake of radiolabeled halogenated uracils, such as 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, indicate the utility of bromo- and fluoro-substituted compounds in investigating tumor physiology through imaging techniques (J. Mercer et al., 1989). Similarly, the development of no-carrier-added (NCA) N-(2-[18F]fluoroethyl)spiroperidol and N-(3-[18F]fluoropropyl)spiroperidol for PET imaging of dopamine receptors showcases the importance of fluorinated compounds in the design of radiotracers (C. Shiue et al., 1987).

Drug Discovery and Pharmacology

Compounds like 4-Bromo-6-fluoropyridin-3-ol may also find applications in drug discovery, especially in the design of molecules with potential therapeutic effects. For instance, the pharmacological characterization of 6-Bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for benzodiazepine receptors, indicates the role that bromo- and fluoro-substituted compounds can play in modulating receptor activity and offering therapeutic benefits (C. Wolfman et al., 1998).

Chemical Synthesis and Material Science

4-Bromo-6-fluoropyridin-3-ol could be an intermediate in the synthesis of complex organic molecules. Research on the synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine as a potential renal PET agent demonstrates the process of incorporating fluoro-substituted pyridines into compounds of interest for medical applications, highlighting the synthetic utility of such compounds (Hongliang Wang et al., 2019).

Neuroscience and Neuropharmacology

In neuroscience, bromo- and fluoro-substituted compounds are used to study neurotransmitter systems and brain functions. The synthesis and evaluation of fluoropyridyl ether analogues of baclofen as GABAB receptor agonists for PET imaging is an example of how these compounds contribute to our understanding of neurological processes and potential interventions for neurological disorders (R. Naik et al., 2018).

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 4-bromo-6-fluoropyridin-3-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, suggesting they may interact with various biological targets .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property could influence the interaction of 4-Bromo-6-fluoropyridin-3-ol with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds, suggesting they may be involved in various biochemical pathways .

Result of Action

As a fluoropyridine, it is known to possess interesting biological properties, but the exact outcomes of its interaction with cellular targets need further investigation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-6-fluoropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEPCJYIKLTJJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)

![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)